(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
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Overview
Description
The compound “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the amide bond: This can be achieved through the reaction of an appropriate carboxylic acid derivative with an amine.
Introduction of the sulfone group: Oxidation of a thioether to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the enamine: This involves the reaction of an aldehyde or ketone with an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong conditions.
Reduction: The enamine and sulfone groups can be reduced using appropriate reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the enamine could yield the corresponding amine, while oxidation of the sulfone could produce a sulfoxide.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(phenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
- (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Uniqueness
The unique combination of functional groups in “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” may confer distinct chemical reactivity and biological activity compared to similar compounds. This could make it a valuable target for further research and development.
Properties
Molecular Formula |
C19H21NO3S2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C19H21NO3S2/c1-15-4-6-16(7-5-15)8-9-19(21)20(13-18-3-2-11-24-18)17-10-12-25(22,23)14-17/h2-9,11,17H,10,12-14H2,1H3/b9-8+ |
InChI Key |
IYAXXEKOTKYIJD-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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